

performance comparison of thiourea-based additives in industrial applications

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Compound of Interest

Compound Name: 1-(2-Tetrahydrofurfuryl)-2-thiourea

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A Comparative Guide to Thiourea-Based Additives in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have carved a significant niche as versatile additives across a spectrum of industrial applications, primarily owing to the unique reactivity of the sulfur and nitrogen atoms within their structure. This guide provides an objective comparison of the performance of various thiourea-based additives in key industrial sectors, including electroplating, corrosion inhibition, and organic synthesis. The information is supported by experimental data from scientific literature to aid in the selection and application of these compounds.

Performance in Electroplating

Thiourea-based additives are widely employed in electroplating baths to modify the deposition process and enhance the quality of the metallic coatings. They can act as brighteners, leveling agents, and grain refiners, significantly influencing the morphology, mechanical properties, and appearance of the electrodeposited layer.

In copper electroplating, thiourea and its derivatives are known to influence the deposition rate, surface roughness, and throwing power. The concentration of the additive is a critical parameter, with optimal concentrations leading to smooth and bright deposits.

Table 1: Performance Comparison of Thiourea and its Derivatives in Copper Electroplating

Additive	Concentration	Substrate	Key Performance Metrics	Reference
Thiourea	60 ppm	Glassy Carbon	Optimal for shiny and homogeneous copper film; higher concentrations can hinder deposition.[1]	[1]
Thiourea	< 0.1 mmol/L	Copper	Acts as a depolarizer, promoting Cu deposition.[2]	[2]
Thiourea	> 0.1 mmol/L	Copper	Acts as a polarizer, inhibiting Cu deposition.[2]	[2]
N-methylthiourea	Not specified	Not specified	Higher deposition rate and better quality deposits compared to thiourea.	[3]
Phenylthiourea	Not specified	Not specified	Higher deposition rate compared to thiourea.	[3]
Diphenylthiourea	Not specified	Not specified	Highest deposition rate among the compared thio-derivatives.	[3]

In nickel electroplating, thiourea-based additives contribute to the brightness and leveling of the deposit. They can also influence the internal stress and ductility of the nickel layer.

Table 2: Influence of Thiourea-Based Additives on Nickel Electroplating

Additive	Bath Type	Key Performance Effects	Reference
Thiourea	Acidic Sulfate	Depolarization at low concentrations (≤ 10 mg dm ⁻³); mixed behavior at higher concentrations. Deterioration of deposit quality at higher concentrations.	[4]
Thiourea Salts	Aqueous-Acid	Extraordinarily high gloss formation, often at lower dosages than standard brighteners.	[5]
Thiourea with CTAC/SDS/PEG2000 0	Ammoniacal	Composite additives lead to stronger cathodic polarization and increased nucleation overpotential, resulting in more compact and smooth nickel deposits.	[6]

Performance as Corrosion Inhibitors

Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal

surface, forming a protective layer that hinders both anodic and cathodic reactions. The presence of heteroatoms (N and S) and π -electrons in their structure facilitates this adsorption.

Table 3: Comparison of Inhibition Efficiency of Thiourea-Based Corrosion Inhibitors

Inhibitor	Metal/Alloy	Corrosive Medium	Inhibition Efficiency (%)	Reference
Thiourea	1100 Aluminium Alloy	5 wt.% HCl	Up to 52.54%	[7]
1-phenyl-2-thiourea (PTU)	Mild Steel	1.0 M HCl	Up to 98.96% at 5×10^{-3} M and 60 °C	[8]
1,3-diisopropyl-2-thiourea (ITU)	Mild Steel	1.0 M HCl	Up to 92.65% at 5×10^{-3} M and 60 °C	[8]
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)	Mild Steel	0.5 M HCl	Up to 91.08% at 1000 ppm and 323 K	[9]

Performance in Organic Synthesis

Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis, facilitating a wide range of transformations with high enantioselectivity. They typically activate substrates through hydrogen bonding interactions.

Chiral thiourea catalysts are particularly effective in promoting the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Table 4: Performance of Chiral Thiourea Catalysts in the Asymmetric Michael Addition of Acetylacetone to β -Nitrostyrene

Catalyst	Solvent	Yield (%)	Enantiomeric Excess (ee, %)	Reference
Calix[3]thiourea cyclohexanediamine derivative 1	H ₂ O	96	6	[9]
Calix[3]thiourea cyclohexanediamine derivative 2	H ₂ O	99	41	[9]
Calix[3]thiourea cyclohexanediamine derivative 2	Toluene/H ₂ O (2:1)	90-99	46-94	[9]
(R,R)-1,2-diphenylethylene diamine-derived thiourea	Not specified	Good to excellent	High	[8]

The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, can be catalyzed by various reagents, and thiourea can be used as one of the components to produce dihydropyrimidinethiones. While direct comparative studies of different thiourea derivatives as catalysts for this reaction are limited, the use of thiourea itself is well-established. Different reaction techniques, including microwave irradiation, have been shown to significantly improve yields and reduce reaction times.[10][11]

Experimental Protocols

Gravimetric Method for Corrosion Inhibition Efficiency

This protocol is based on the methodology described for evaluating the inhibitive effect of thiourea on aluminium alloy.[7]

- **Specimen Preparation:** Prepare rectangular specimens of the metal or alloy of interest. Measure the initial weight (W_i) of each specimen accurately.
- **Immersion Test:** Immerse the specimens in the corrosive medium (e.g., 5 wt.% HCl) with and without different concentrations of the thiourea-based inhibitor.

- Duration: Maintain the immersion for a specified period (e.g., up to 30 days), taking measurements at regular intervals.
- Cleaning: After immersion, remove the specimens, clean them to remove corrosion products (e.g., by dipping in nitric acid for a short duration), rinse with distilled water, and dry.
- Final Weight: Measure the final weight (W_f) of the dried specimens.
- Calculations:
 - Weight Loss (ΔW): $\Delta W = W_i - W_f$
 - Corrosion Rate (CR): Calculate using the formula: $CR = (K \times \Delta W) / (A \times T \times D)$, where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
 - Inhibition Efficiency (IE %): $IE (\%) = [(CR_{uninhibited} - CR_{inhibited}) / CR_{uninhibited}] \times 100$

Electrochemical Measurements for Corrosion Inhibition

This protocol is a general representation based on techniques mentioned in the literature.^{[8][9]}

- Electrochemical Cell: Set up a three-electrode cell containing the corrosive solution with and without the inhibitor. Use the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
- Potentiodynamic Polarization:
 - Allow the working electrode to reach a stable open-circuit potential (OCP).
 - Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
 - Plot the resulting current density versus potential (Tafel plot).

- Determine the corrosion potential (E_{corr}) and corrosion current density (i_{corr}) by extrapolating the linear portions of the anodic and cathodic curves to E_{corr} .
- Calculate the inhibition efficiency: $\text{IE (\%)} = [(i_{\text{corr_uninhibited}} - i_{\text{corr_inhibited}}) / i_{\text{corr_uninhibited}}] \times 100$.
- Electrochemical Impedance Spectroscopy (EIS):
 - Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
 - Plot the impedance data as Nyquist and Bode plots.
 - Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_{ct}).
 - Calculate the inhibition efficiency: $\text{IE (\%)} = [(R_{\text{ct_inhibited}} - R_{\text{ct_uninhibited}}) / R_{\text{ct_inhibited}}] \times 100$.

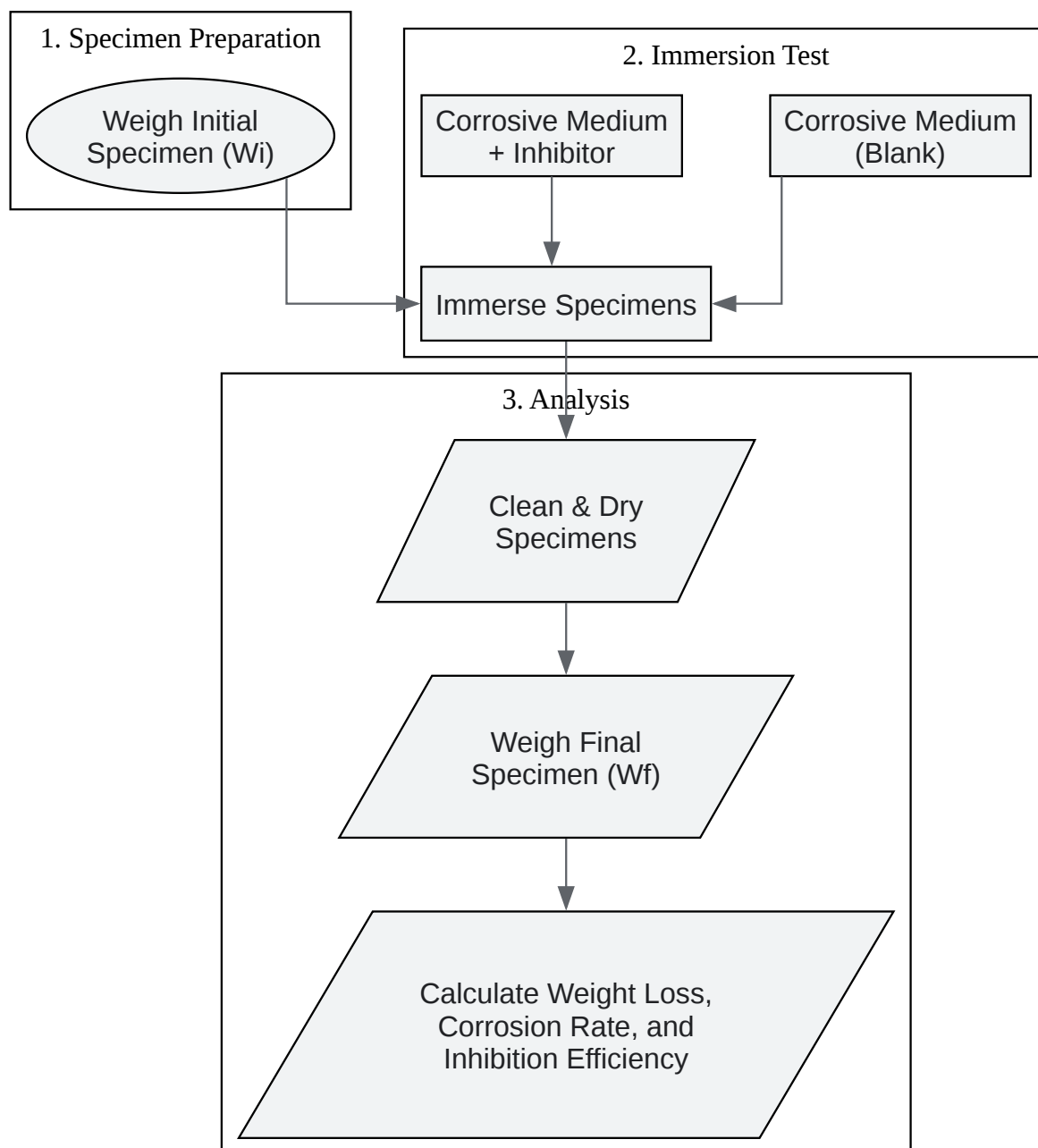
Asymmetric Michael Addition Catalyzed by a Chiral Thiourea

This protocol is a generalized procedure based on the screening of chiral thiourea catalysts.[9]

- Reaction Setup: In a reaction vial, dissolve the chiral thiourea catalyst (e.g., 5 mol%) in the chosen solvent (e.g., toluene/water mixture).
- Addition of Reactants: Add the Michael donor (e.g., acetylacetone, 1.2 equivalents) and the Michael acceptor (e.g., β -nitrostyrene, 1.0 equivalent) to the solution.
- Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature) for a designated time (e.g., 24 hours).
- Work-up: After the reaction is complete (monitored by TLC), quench the reaction and extract the product with an organic solvent.
- Purification: Purify the crude product by column chromatography on silica gel.

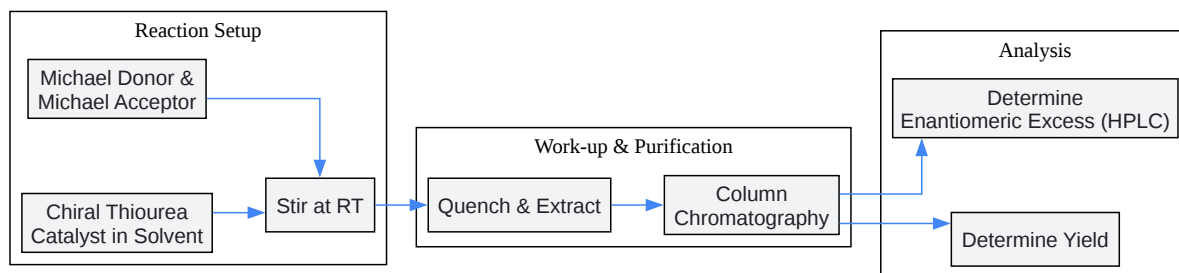
- Analysis:
 - Determine the yield of the purified product.
 - Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations



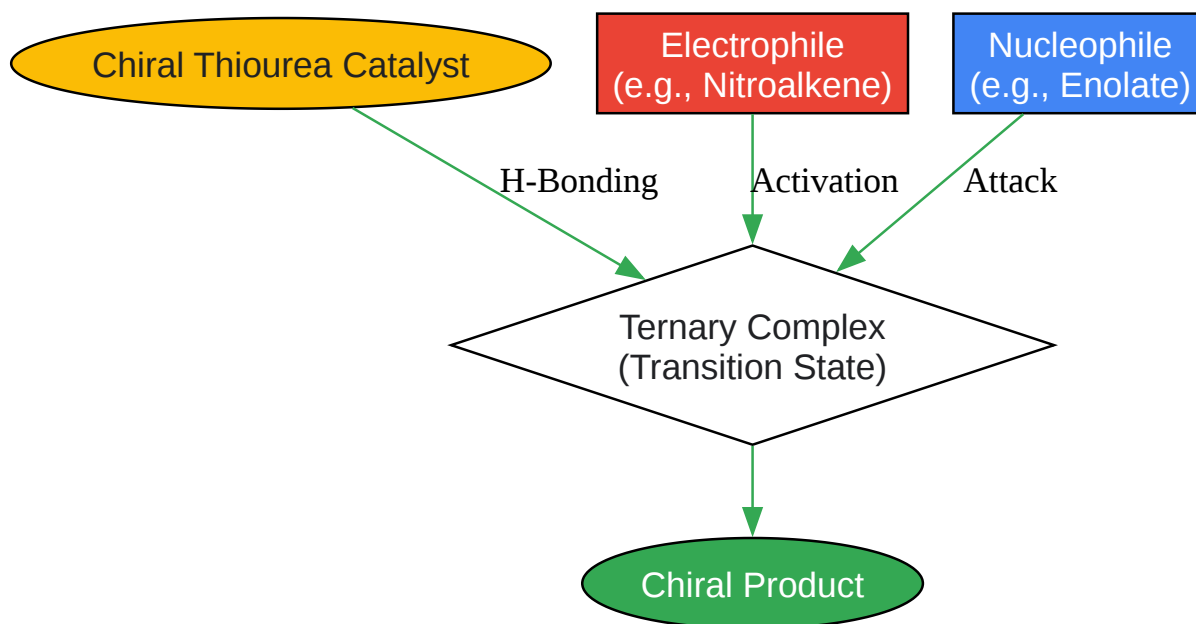
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Caption: Gravimetric analysis workflow for corrosion inhibition.



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Caption: Workflow for asymmetric Michael addition.



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Caption: Proposed activation mechanism in catalysis.

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